molecular formula C18H23NO3S B14317362 N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine CAS No. 111965-53-8

N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine

Cat. No.: B14317362
CAS No.: 111965-53-8
M. Wt: 333.4 g/mol
InChI Key: ZEBSUVLCMNZLDD-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is a chemical compound characterized by its complex structure, which includes a benzyl group, an ethanesulfonyl group, and a phenylmethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloroethanesulfonyl chloride to form N-benzyl-2-chloroethanesulfonamide. This intermediate is then reacted with phenylmethanamine under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethanesulfonyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethanesulfonyl group plays a crucial role in its binding affinity and specificity, while the benzyl and phenylmethanamine groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: Similar in structure but lacks the ethanesulfonyl group, leading to different reactivity and applications.

    N-Benzyl-2-ethoxy-3-methoxybenzamide:

    N-Benzyl-N-butyl-N-[2-(2-{[3-(1-phenylethyl)[1,1’-biphenyl]-2-yl]oxy}ethoxy)ethyl]-1-butanaminium chloride: A more complex structure with additional functional groups, leading to unique applications.

Uniqueness

N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

111965-53-8

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-N-(2-ethylsulfonylethoxy)-1-phenylmethanamine

InChI

InChI=1S/C18H23NO3S/c1-2-23(20,21)14-13-22-19(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3

InChI Key

ZEBSUVLCMNZLDD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCON(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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